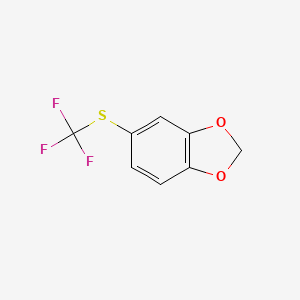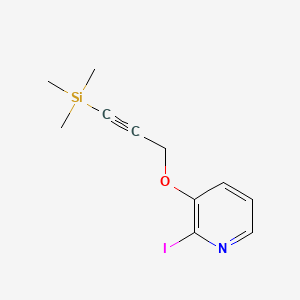
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with an iodine atom at the second position and an alkynyl ether group at the third position The trimethylsilyl group attached to the alkyne provides stability and facilitates various synthetic transformations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Alkylation: The hydroxyl group is alkylated using 3-(trimethylsilyl)prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Iodination: The resulting 3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is then iodinated at the second position using iodine and a suitable oxidizing agent like silver trifluoroacetate in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Cross-Coupling Products: Various substituted pyridines.
Oxidation Products: Diketones.
Reduction Products: Alkenes or alkanes.
Deprotected Alkynes: Free alkynes.
Aplicaciones Científicas De Investigación
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a nucleophile through a palladium-catalyzed mechanism. The trimethylsilyl group stabilizes the alkyne and can be selectively removed to reveal the reactive alkyne group, which can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Bromo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is unique due to the presence of both an iodine atom and a trimethylsilyl-protected alkyne group on a pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules.
Propiedades
Fórmula molecular |
C11H14INOSi |
|---|---|
Peso molecular |
331.22 g/mol |
Nombre IUPAC |
3-(2-iodopyridin-3-yl)oxyprop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)9-5-8-14-10-6-4-7-13-11(10)12/h4,6-7H,8H2,1-3H3 |
Clave InChI |
RUHZVJSWMROSTE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCOC1=C(N=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)
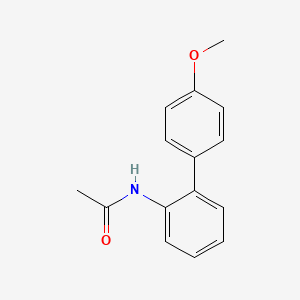
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
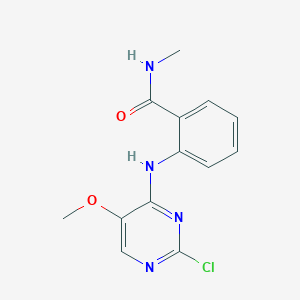

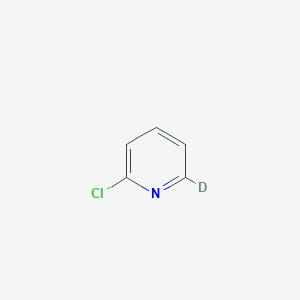
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)
![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)

